C.I. Acid Blue 9
Overview
Description
C.I. Acid Blue 9, also known as Brilliant Blue FCF, is a synthetic dye . It is a reddish-violet powder or granules with a metallic luster . It is used in various industries including textiles, food, and cosmetics. In cosmetics and personal care products, it is used in the formulation of hair coloring products .
Molecular Structure Analysis
The molecular formula of C.I. Acid Blue 9 is C37H42N4O9S3 . Its molecular weight is 782.94 .Chemical Reactions Analysis
A study discusses the adsorption behavior of C.I. Acid Blue 9 onto calcined Mg–Al layered double hydroxides . The adsorption of C.I. Acid Blue 9 was investigated, and it was found that all LDH adsorbents and LDH derived mixed oxide adsorbents had high removal efficiency rate .Physical And Chemical Properties Analysis
C.I. Acid Blue 9 is a reddish-violet powder or granules with a metallic luster . It is soluble in water . The exact physical and chemical properties such as boiling point, freezing point, vapor pressure, flash point, vapor density, specific gravity, ionization potential, lower explosive limit (LEL), and upper explosive limit (UEL) are not explicitly detailed in the search results .Scientific Research Applications
Advanced Oxidation Process for Dye Degradation
C.I. Acid Blue 9, a synthetic dye, has been studied in the context of advanced oxidation processes. Research by Qiu, Jiang, Yang, Yu, & Feng (2010) demonstrated that Fenton oxidation could effectively degrade C.I. Acid Blue 9 in aqueous solutions. Optimal conditions for this degradation process were identified, showing high efficiency under specific pH, hydrogen peroxide, and ferrous ion concentrations.
Comparative Study of Fenton and Photo-Fenton Oxidation
Another study by Qiu & Huang (2010) compared the effectiveness of Fenton and photo-Fenton oxidation processes in degrading C.I. Acid Blue 9. Both methods showed high efficiency in decolorizing the dye, but the photo-Fenton process provided a significant increase in mineralization removal, highlighting the importance of UV in the degradation process.
Pigment Characterization on Silica Particles
The adsorption of C.I. Acid Blue 9 on colloidal silica surfaces was explored by Jesionowski (2005). This study aimed to characterize the pigments obtained and their dispersion properties, contributing to the understanding of organic-inorganic hybrid systems in pigment applications.
Kinetic Analysis of Dye Formation
The synthesis of C.I. Acid Blue 9 leuco compound and its kinetic analysis were investigated by Lu, Zhao, Hao, Shao, & Zhang (2017). This research provided insights into the reaction kinetics and conditions that affect the formation of this compound, essential for optimizing industrial dye production.
Photochemical Transformations in Dyes
An EPR study by Brezová, Pigošová, Havlínová, Dvoranová, & Ďurovič (2004) examined the photochemical transformations of various dyes, including C.I. Acid Blue 9. Thisstudy highlighted the production of reactive radical species upon irradiation, offering valuable insights for applications in photochemistry and dye stabilization.
Decolorization Studies Using Various Methods
Research by Khataee, Vatanpour, & Amani Ghadim (2009) compared multiple methods like UV/Nano-TiO2, Fenton, electro-Fenton, and electrocoagulation for the decolorization of C.I. Acid Blue 9. This comprehensive study provided a detailed evaluation of the efficiencies and operational parameters of these techniques, contributing to the field of wastewater treatment and dye removal.
Adsorption Studies for Dye Removal
The use of cyclodextrin-based materials containing carboxylic groups for the removal of C.I. Basic Blue 9 was explored by Crini & Peindy (2006). Their findings on sorption kinetics and capacities of these adsorbents toward the dye contribute to developing more efficient methods for dye removal from aqueous solutions.
Evaluation of Specific Electrical Energy Consumption
A study by Daneshvar, Khataee, Amani Ghadim, & Rasoulifard (2007) focused on the electrocoagulation process for decolorizing C.I. Acid Yellow 23, which is structurally similar to C.I. Acid Blue 9. This research evaluated specific electrical energy consumption (SEEC) and operational parameters, offering insights for energy-efficient dye removal processes.
Safety And Hazards
C.I. Acid Blue 9 may form combustible dust concentrations in air . It is recommended to store it in a well-ventilated place and keep the container tightly closed . Recent studies have suggested that Acid Blue 9 may have some potential health risks. In animal studies, it has been shown to cause tumors and other adverse effects with chronic exposure .
Future Directions
C.I. Acid Blue 9 is used as a direct dye in semi-permanent hair colorants, in the formulation of hair coloring products and other cosmetic products . Its use in non-textile fields such as daily chemical products, agrochemical products, paper, artificial lawn, timber, leather, anodized aluminium painted, food, medicine, makeup, ink for ink-jet print etc. is expanding .
properties
IUPAC Name |
diazanium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H36N2O9S3.2H3N/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45;;/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48);2*1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEKVHWROSNWPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5S(=O)(=O)[O-].[NH4+].[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42N4O9S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25305-78-6 (Parent) | |
Record name | C.I. Acid Blue 9 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4034310 | |
Record name | C.I. Acid Blue 9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4034310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
783.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA, Solid; [MSDSonline], Reddish-violet powder or granules with metallic luster. | |
Record name | Benzenemethanaminium, N-ethyl-N-[4-[[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl](2-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-3-sulfo-, inner salt, ammonium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Acid Blue 9 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4063 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ACID BLUE 9 | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/832 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
Soluble in water (5% at 20 °C and 98 °C) and in ethanol | |
Record name | C.I. ACID BLUE 9 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5890 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
For drug and cosmetic grades: volatile matter (at 135 °C), 10.0% max; ammonium chlorides and sulfates, 5.0% max; water-insoluble matter, 1.0% max; mixed oxides, 1.0% max; and ether extracts, 0.5% max | |
Record name | C.I. ACID BLUE 9 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5890 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
C.I. Acid Blue 9 | |
Color/Form |
Reddish-violet powder or granules with a metallic lustre /sodium salt/ | |
CAS RN |
2650-18-2, 2650-18-2; 3844-45-9 | |
Record name | C.I. Acid Blue 9 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanaminium, N-ethyl-N-[4-[[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl](2-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-3-sulfo-, inner salt, ammonium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Acid Blue 9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4034310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diammonio(ethyl)[4-[[4-[ethyl(3-sulphonatobenzyl)amino]phenyl](2-sulphonatophenyl)methylene]cyclohexa-2,5-dien-1-ylidene](3-sulphonatobenzyl)ammonium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.335 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACID BLUE 9 AMMONIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86R7G3C26F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | C.I. ACID BLUE 9 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5890 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ACID BLUE 9 | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/832 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.